N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting piperonal with sodium hydrogen selenide in the presence of piperidine hydrochloride and ethanol.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting appropriate thioamides with α-haloketones under basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and thiazole intermediates with benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones under strong oxidizing conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide involves:
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a thiazole ring.
1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Contains a diselane linkage instead of a thiazole ring.
Uniqueness
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its combination of a benzodioxole moiety, a thiazole ring, and a benzamide group, which confer specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15N3O4S/c23-17(20-13-6-7-15-16(8-13)26-11-25-15)9-14-10-27-19(21-14)22-18(24)12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,20,23)(H,21,22,24) |
InChI Key |
FAEXPOFMHKSAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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